2-Butyltriazole

Description

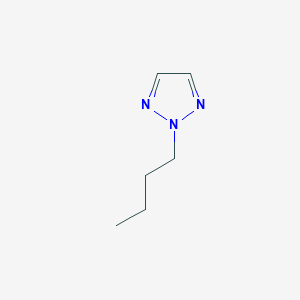

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-6-9-7-4-5-8-9/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVKXTRGTWXRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1N=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Butyltriazole and Its Functionalized Derivatives

Classical Approaches for Triazole Ring Formation with 2-Substitution

Classical methods for the synthesis of 2-substituted triazoles, including 2-butyltriazole, primarily rely on the direct alkylation of a pre-formed triazole ring or on cycloaddition and multi-component reactions where the butyl group is introduced as part of the initial reactants.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a cornerstone in triazole synthesis. frontiersin.org To achieve a this compound, this reaction would theoretically involve the cycloaddition of butyl azide with an alkyne. However, the thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, and the synthesis of N-substituted triazoles directly from this method is not straightforward. frontiersin.org

A more direct, albeit less common, approach involves the Dimroth rearrangement. This rearrangement allows for the interconversion of N-substituted triazoles and can be a potential, though often complex, route to obtaining the thermodynamically more stable N2-isomer. rsc.orgwikipedia.org The reaction proceeds through a ring-opening and ring-closing mechanism, which can be influenced by thermal or acidic conditions. rsc.org

| Reactants | Conditions | Product | Regioselectivity | Ref |

| Butyl azide and acetylene | Thermal | Mixture of 1-butyl and this compound | Low | frontiersin.org |

| 4-Amino-5-nitro-1,2,3-2H-triazole derivative | Heat or Acid | Rearranged N2-substituted triazole | High | rsc.org |

Multi-Component Reactions (MCRs) Leading to this compound Systems

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. While specific MCRs leading directly to the parent this compound are not extensively documented, the principles of MCRs can be applied to construct N2-alkylated triazoles. nih.gov For instance, a one-pot, three-component reaction involving chalcones, sodium azide, and a halogenated aromatic compound has been shown to selectively produce N2-substituted-1,2,3-triazoles with high yields. nih.gov Adapting such a reaction with a butyl-containing component could potentially yield this compound derivatives.

The synthesis of fused 1,2,3-triazoles has also been achieved through a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC) approach. nih.gov This strategy allows for the construction of complex heterocyclic systems where the triazole ring is N2-functionalized as part of a larger, fused structure.

| Reaction Type | Reactants | Product | Key Feature | Ref |

| One-pot three-component reaction | Chalcone, Sodium azide, Halogenated aromatic | N2-substituted-1,2,3-triazole | High regioselectivity and yield | nih.gov |

| Sequential MCR-IAAC | Functionalized starting materials | Fused 1,2,3-triazole | Formation of complex fused systems | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods have emerged as powerful tools for the regioselective synthesis of 2-substituted triazoles, offering milder reaction conditions and improved control over isomer formation compared to classical methods.

Homogeneous Catalysis

Homogeneous catalysis, particularly using palladium complexes, has been successfully employed for the N2-selective arylation of 1,2,3-triazoles. nih.govresearchgate.netnih.gov While these studies primarily focus on introducing aryl groups, the underlying principles can be extended to N-alkylation. The use of sterically bulky phosphine (B1218219) ligands is crucial for achieving high N2-selectivity. nih.gov A palladium-catalyzed reaction of 1,2,3-triazole with a butyl halide in the presence of a suitable phosphine ligand and a base could potentially yield this compound with high regioselectivity.

Gold catalysts have also been shown to be effective for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.gov This method proceeds under mild conditions and offers high yields and regioselectivity. The proposed mechanism involves the formation of a hydrogen bond between the vinyl ether's oxygen atom and the NH-1,2,3-triazole, which directs the alkylation to the N2 position. nih.gov

| Catalyst System | Reactants | Product | Regioselectivity (N2:N1) | Ref |

| Pd₂(dba)₃ / Bulky phosphine ligand | 1,2,3-triazole, Aryl halide | N2-aryl-1,2,3-triazole | up to 99:1 | nih.gov |

| AuCl₃ | NH-1,2,3-triazole, Vinyl ether | N2-alkyl-1,2,3-triazole | High | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Zeolites, which are microporous aluminosilicate (B74896) minerals, have been widely used as solid acid catalysts in various organic transformations, including alkylation reactions. mdpi.com The alkylation of aromatic compounds with olefins using zeolite catalysts is a well-established industrial process. mdpi.com While specific applications of zeolites for the N2-butylation of triazoles are not extensively reported, their potential as catalysts for this transformation is significant, given their shape-selective properties and tunable acidity. Thermally treated zeolites have shown enhanced catalytic activity in the degradation of benzotriazole, indicating their potential interaction with the triazole ring.

| Catalyst | Reactant 1 | Reactant 2 | Product | Potential Advantage |

| Zeolite | 1H-1,2,3-triazole | 1-Butene or Butyl halide | This compound | Catalyst reusability, Shape selectivity |

Organocatalysis in N2-Alkylation of Triazoles

Organocatalysis provides a metal-free alternative for various organic transformations, including the synthesis of triazoles. thieme-connect.com While the primary focus of organocatalyzed triazole synthesis has been on the formation of the triazole ring itself through [3+2] cycloadditions, the principles of organocatalysis can be applied to the N-alkylation of the pre-formed triazole ring. thieme-connect.comresearchgate.net

The direct alkylation of NH-1,2,3-triazoles often leads to a mixture of N1 and N2 isomers. However, by employing a bromo-directing group at the 4-position of the triazole ring, a highly regioselective N2-alkylation can be achieved. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, such as butyl bromide, in the presence of a base like potassium carbonate in DMF, selectively yields the 2-substituted 4-bromo-1,2,3-triazole. The bromine atom can subsequently be removed through hydrogenation to afford the desired 2-alkyl-1,2,3-triazole. organic-chemistry.org

| Strategy | Reactants | Conditions | Product | Regioselectivity | Ref |

| Bromo-directed alkylation | 4-Bromo-NH-1,2,3-triazole, Butyl bromide | K₂CO₃, DMF | 2-Butyl-4-bromo-1,2,3-triazole | High N2-selectivity | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound. researchgate.netresearchgate.net

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. nih.gov Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for the synthesis of 1,2,3-triazoles. rsc.orgresearchgate.net

In a typical solvent-free approach applicable to the synthesis of N2-alkylated triazoles, reactants are combined in a milling vessel with grinding balls. The mechanical energy from milling initiates the chemical reaction. For instance, a one-pot, three-component reaction between an alkyl halide (like 1-bromobutane), sodium azide, and a terminal alkyne can be conducted over a copper/alumina (Cu/Al₂O₃) surface under ball-milling conditions. rsc.orgresearchgate.net This method avoids the need for bulk solvents and often simplifies product purification, as the desired triazole can be isolated by a simple wash. rsc.org

Key advantages of solvent-free methods include:

Reduced waste and environmental pollution.

Enhanced reaction rates due to high local concentrations.

Improved safety by avoiding flammable and toxic solvents.

Potential for simplified work-up procedures. rsc.org

The move towards sustainability in chemical synthesis involves replacing hazardous reagents and catalysts with greener alternatives. In triazole synthesis, this often focuses on the catalyst system.

Heterogeneous Catalysts: Supported metal nanoparticles, such as gold nanoparticles on titania (Au/TiO₂), serve as robust and recyclable catalysts for azide-alkyne cycloaddition (AAC) reactions. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture, preventing metal contamination of the product and allowing for catalyst reuse over multiple cycles. mdpi.com Copper nanoparticles have also been effectively used in green solvents like water for triazole synthesis. consensus.app

Green Solvents: When solvents are necessary, the focus shifts to environmentally benign options like water, glycerol (B35011), or deep eutectic solvents (DES). consensus.appnih.gov Water is an ideal green solvent for certain copper-catalyzed AAC reactions, sometimes promoted by visible light, which allows for mild reaction conditions. consensus.app Glycerol, a biodegradable and low-toxicity solvent, has been used for the catalyst-free synthesis of related heterocyclic compounds at ambient temperatures, showcasing its potential for energy-efficient processes. nih.gov

The table below summarizes various sustainable catalysts and solvents used in triazole synthesis.

| Catalyst System | Green Solvent | Key Advantages |

| Copper Nanoparticles | Water | Recyclable, mild reaction conditions. consensus.app |

| Gold Nanoparticles on Titania (Au/TiO₂) | Water/Acetonitrile | High activity, recyclability, regioselective for 1,4-isomers. mdpi.com |

| Cu(II)-Acidic Deep Eutectic Solvent (ADES) | Cu(II)-ADES | Acts as both catalyst and solvent, reusable, base-free conditions. consensus.app |

| No Catalyst | Glycerol | Benign solvent, potential for ambient temperature reactions, energy efficient. nih.gov |

Reducing energy consumption is a cornerstone of green chemistry. This is achieved through methods that allow for lower reaction temperatures or significantly shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. researchgate.netnih.gov In the synthesis of triazole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govresearchgate.net This rapid, uniform heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products. nih.gov For example, microwave-assisted cycloaddition reactions can produce various triazole derivatives in high yields within 1.5 hours, a significant improvement over conventional methods that might take 12-16 hours. nih.gov

Ambient Temperature Reactions: Developing synthetic routes that proceed efficiently at room temperature is another key strategy for energy conservation. The use of highly active catalysts or reactive starting materials can enable reactions to occur without the need for heating or cooling. nih.gov Syntheses performed in green solvents like glycerol have demonstrated the feasibility of producing complex heterocyclic structures at ambient temperatures, offering a simple and energy-saving approach. nih.gov

Regioselective Synthesis of N2-Substituted Triazoles versus N1/N3 Isomers

The 1,2,3-triazole ring has three nitrogen atoms, and alkylation or arylation can potentially occur at the N1, N2, or N3 positions, leading to a mixture of isomers. scielo.br For applications where the specific properties of the N2-isomer are desired, such as in the case of this compound, achieving high regioselectivity is a critical synthetic challenge. nih.gov

Several strategies have been developed to direct substitution selectively to the N2 position of the triazole ring.

Base-Induced Synthesis from N-sulfonyl-1,2,3-triazoles: A highly effective method for synthesizing N2-substituted triazoles involves the reaction of N-sulfonyl-1,2,3-triazoles with alkyl halides (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base. acs.orgacs.orgnih.gov This reaction proceeds at room temperature and is proposed to follow an Sₙ2-like mechanism, where the alkyl halide is attacked by the N2 atom of the triazole. acs.org This pathway demonstrates high regioselectivity for the N2 position, yielding products in good to excellent yields (72–90%). acs.orgacs.org

Metal-Catalyzed N-Arylation/Alkylation: Transition metal catalysis, particularly with palladium, has been employed for the N2-selective arylation of 1,2,3-triazoles. scielo.br The use of sterically hindered phosphine ligands can direct the arylation to the N2 position, likely due to unfavorable steric interactions at the N1 and N3 positions. scielo.br While primarily developed for arylation, similar principles can be applied to alkylation.

Steric Hindrance: The substitution pattern on the triazole ring itself can be used to control regioselectivity. When the C4 and C5 positions of the triazole are substituted with bulky groups, incoming alkylating or arylating agents are sterically directed to the less hindered N2 position. scielo.brresearchgate.net

The following table outlines key strategies for achieving N2-selectivity.

| Strategy | Reactants | Conditions | Mechanism/Controlling Factor | Reported N2-Selectivity |

| Base-Induced Substitution | N-sulfonyl-1,2,3-triazole, Alkyl bromide/iodide | Base (e.g., K₂CO₃), Room Temperature | Sₙ2-like pathway on N2 atom. acs.orgacs.orgnih.gov | High to excellent (major product). acs.org |

| Palladium-Catalyzed Arylation | 1,2,3-triazole, Aryl halide | Palladium catalyst, Sterically hindered phosphine ligand | Steric hindrance from ligand favors N2. scielo.br | High selectivity for N2 isomer. scielo.br |

| Steric Directing Groups | 4,5-disubstituted-1,2,3-triazole, Alkylating agent | Varies | Steric bulk at C4/C5 disfavors N1/N3 attack. scielo.brresearchgate.net | Complete regioselectivity for N2 isomer. researchgate.net |

| Gold-Catalyzed Alkylation | 1-sulfonyl-1,2,3-triazole, Vinyl ether | Gold catalyst | Sulfonyl group acts as a leaving group. researchgate.net | Exclusive formation of N2-isomers. researchgate.net |

When synthetic methods fail to produce a single regioisomer, efficient separation techniques are required to isolate the desired this compound from its N1 and N3 counterparts.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for separating triazole isomers. google.comnih.gov Chiral columns can be particularly effective for separating enantiomers of triazole fungicides and can also be adapted for separating constitutional isomers. nih.gov For larger-scale separations, preparative chromatography is employed. waters.com

Supercritical Fluid Chromatography (SFC): Preparative SFC is an advanced technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It is recognized as a greener alternative to preparative HPLC due to reduced solvent usage. waters.com SFC can be highly effective for isolating trace impurities and separating closely related isomers, such as the different stereoisomers and constitutional isomers found in commercial triazole formulations. waters.com

Crystallization: Fractional crystallization can be used to separate isomers based on differences in their solubility in a particular solvent or solvent mixture. google.com This method can be enhanced by converting the triazole isomers into salts; the different salts may have significantly different solubilities, facilitating their separation. For example, forming an alkali metal salt of a triazole mixture in an alcohol can lead to the precipitation of one isomer's salt, allowing for its separation by filtration. google.com

The table below compares various techniques for separating triazole isomers.

| Technique | Principle | Advantages | Disadvantages |

| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. google.com | High resolution, suitable for volatile compounds. | Requires thermal stability of the analytes. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. nih.gov | Versatile, applicable to a wide range of compounds. | Can use large volumes of organic solvents. |

| Preparative Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. waters.com | Faster, greener (less solvent waste), efficient for isomer separation. waters.com | Higher initial equipment cost. |

| Fractional Crystallization | Separation based on differences in solubility of the isomers or their salts. google.comgoogle.com | Scalable, cost-effective for large quantities. | Can be time-consuming, may not achieve complete separation. |

Post-Synthetic Functionalization and Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for further molecular elaboration through post-synthetic modifications. These transformations can be strategically applied to either the butyl substituent or the triazole ring itself, allowing for the fine-tuning of the compound's physicochemical properties and the introduction of new functionalities for diverse applications.

Modification at the Butyl Moiety (e.g., Chain Extension, Functional Group Interconversion)

The n-butyl group of this compound offers several avenues for chemical modification, including the introduction of functional groups and the extension of the carbon chain. These transformations typically involve leveraging established synthetic methodologies to alter the alkyl substituent.

Functional Group Interconversion:

A common strategy to introduce functionality on the butyl chain is through initial halogenation, typically at the terminal (ω) or a secondary (ω-1) position, via radical halogenation. This halo-functionalized intermediate can then undergo a variety of nucleophilic substitution reactions. For instance, a terminal bromo-butyltriazole can be converted to an alcohol, amine, or thiol through reaction with the appropriate nucleophiles.

Another powerful method for introducing a hydroxyl group at the terminal position of the butyl chain with anti-Markovnikov selectivity is the hydroboration-oxidation of a precursor containing a terminal double bond (e.g., 2-(but-3-en-1-yl)-2H-1,2,3-triazole). nih.govmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This two-step process first involves the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond, followed by oxidation with hydrogen peroxide and a base. nih.govmasterorganicchemistry.comresearchgate.net

| Precursor Functional Group | Reagents | Product Functional Group | Reaction Type |

| Terminal Alkene | 1. 9-BBN 2. H₂O₂, NaOH | Primary Alcohol | Hydroboration-Oxidation |

| Terminal Bromoalkane | NaOH | Primary Alcohol | Nucleophilic Substitution |

| Terminal Bromoalkane | NaCN | Nitrile | Nucleophilic Substitution |

| Primary Alcohol | 1. TsCl, Pyridine 2. NaN₃ | Azide | Nucleophilic Substitution |

Chain Extension:

The length of the butyl chain can be extended through several classical organic reactions. One approach involves the conversion of a terminal hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with cyanide. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, effectively adding a carbon atom to the chain.

Alternatively, a terminal halide on the butyl chain can be used to form a Grignard reagent. nih.govorganic-chemistry.orgmasterorganicchemistry.comrsc.orgnih.gov This organometallic intermediate can then react with various electrophiles, such as ethylene (B1197577) oxide, to extend the carbon chain by two atoms and introduce a terminal hydroxyl group.

| Starting Material | Reagents | Intermediate | Reagents | Final Product | Chain Extension |

| 2-(4-Bromobutyl)triazole | Mg, THF | 2-(4-(Magnesiobromo)butyl)triazole | 1. Ethylene oxide 2. H₃O⁺ | 2-(6-Hydroxyhexyl)triazole | Two Carbons |

| 2-(4-Hydroxybutyl)triazole | 1. PBr₃ 2. Mg, THF | 2-(4-(Magnesiobromo)butyl)triazole | 1. CO₂ 2. H₃O⁺ | 5-(Triazol-2-yl)pentanoic acid | One Carbon |

Functionalization of the Triazole Ring (e.g., Halogenation, Amination)

Direct functionalization of the triazole ring in 2-substituted-1,2,3-triazoles can be achieved through methods such as C-H activation.

Halogenation:

The regioselective halogenation of 2-substituted-1,2,3-triazoles at the C4 and C5 positions can be accomplished via sp² C-H activation. nih.govcore.ac.uknih.govresearchgate.netrsc.org For instance, direct bromination and iodination of 2-aryl-2H-1,2,3-triazoles have been achieved using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively, with a copper(I) catalyst in the presence of an oxidant. The reaction conditions can be tuned to favor either mono- or di-halogenation.

The following table summarizes the optimized conditions for the halogenation of a model substrate, 2-phenyl-2H-1,2,3-triazole.

| Halogenating Agent | Catalyst | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |

| NBS | CuI | K₂S₂O₈ | MeCN | 80 | 4-Bromo-2-phenyl-2H-1,2,3-triazole | 85 |

| NIS | CuI | K₂S₂O₈ | MeCN | 80 | 4-Iodo-2-phenyl-2H-1,2,3-triazole | 82 |

| NBS (2.2 equiv) | CuI | K₂S₂O₈ | MeCN | 100 | 4,5-Dibromo-2-phenyl-2H-1,2,3-triazole | 78 |

Amination:

Direct C-H amination of the triazole ring is a more challenging transformation. While methods for the synthesis of aminotriazoles are well-established, post-synthetic direct amination is less common. nih.govfrontiersin.org However, advancements in transition-metal-catalyzed C-H activation may provide pathways for such functionalization. For example, ruthenium-catalyzed C-H arylation of aromatic amides has been demonstrated using a triazole-based directing group, suggesting the potential for similar strategies to be adapted for amination reactions. researchgate.net

Click Chemistry Approaches for Further Derivatization

While "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is renowned for the formation of the 1,2,3-triazole ring itself, it can also be a powerful tool for the further derivatization of a pre-existing this compound core. masterorganicchemistry.comrsc.orgresearchgate.netnih.govbeilstein-journals.orgnih.govnsf.govorganic-chemistry.orgnih.govorganic-chemistry.org This is achieved by first introducing either an azide or a terminal alkyne functionality onto the this compound molecule, typically on the butyl chain.

For example, a 2-(4-hydroxybutyl)triazole, obtained via the methods described in section 2.5.1, can be converted to 2-(4-azidobutyl)triazole. This azido-functionalized molecule can then be "clicked" with a wide variety of terminal alkynes to introduce diverse substituents. Similarly, a terminal alkyne can be introduced onto the butyl chain and subsequently reacted with various organic azides.

The CuAAC reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, selectively producing the 1,5-disubstituted isomer. organic-chemistry.org

These click chemistry approaches allow for the modular assembly of more complex molecules from the this compound scaffold, making it a valuable building block in medicinal chemistry and materials science. masterorganicchemistry.comnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation of 2 Butyltriazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For 2-Butyltriazole, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete structural and conformational assignment.

High-Resolution 1H, 13C, and 15N NMR Analyses for Precise Structural Assignment

High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides the fundamental framework for the structural elucidation of this compound. Each spectrum offers unique information regarding the number and type of atoms present, as well as their immediate electronic surroundings.

¹H NMR: The proton NMR spectrum of a 2-butyl-1,2,3-triazole derivative would exhibit characteristic signals for the butyl group and the triazole ring protons. For instance, in a related compound, 1-benzyl-4-butyl-1H-1,2,3-triazole, the butyl group protons appear as a triplet for the terminal methyl (CH₃) group, and a series of multiplets for the three methylene (B1212753) (CH₂) groups, with their chemical shifts influenced by their proximity to the triazole ring. rsc.org The triazole ring proton(s) would appear as singlets in the aromatic region of the spectrum. The precise chemical shifts are highly dependent on the substitution pattern on the triazole ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals would be observed for the four carbons of the butyl chain and the two carbons of the triazole ring. The chemical shifts of the butyl carbons provide information about their connectivity, while the triazole carbon resonances are indicative of the electronic environment within the heterocyclic ring. rsc.org In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring typically resonate in the range of 122–127 ppm and 139–149 ppm, respectively. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen-rich triazole ring. The chemical shifts of the three nitrogen atoms in the 1,2,3-triazole ring are highly sensitive to substitution and tautomeric equilibria. spectrabase.com The use of techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can help in determining these chemical shifts at natural abundance. beilstein-journals.org

A representative dataset for a related N-butyl substituted triazole is presented in the table below.

| Compound | Nucleus | Chemical Shift (ppm) |

| 1-Benzyl-4-butyl-1H-1,2,3-triazole | ¹H | 0.82 (t, 3H), 1.27 (q, 2H), 1.54 (t, 2H), 2.60 (t, 2H), 5.40 (s, 2H), 7.15-7.26 (m, 5H) |

| ¹³C | 13.8, 22.3, 25.4, 31.5, 54.0, 128.0, 128.6, 129.0, 135.0 | |

| Data obtained in CDCl₃. rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and for probing the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the butyl group by correlating them with their attached protons. arkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing the connection of the butyl group to the triazole ring by observing correlations between the N-CH₂ protons of the butyl group and the C4 and/or C5 carbons of the triazole ring. arkat-usa.org The presence or absence of specific HMBC correlations is key to distinguishing between N1- and N2-substituted isomers. google.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can reveal through-space interactions between the protons of the butyl group and the triazole ring, offering insights into the preferred conformation of the butyl chain relative to the ring. ncl.res.inmdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₁₁N₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with a high degree of confidence. google.comroyalsocietypublishing.orgresearchgate.net This is a critical step in the identification of a newly synthesized compound.

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Arylazo-1,2,3-triazole derivative | C₁₂H₁₄N₃O₂S | 264.0807 | 264.0806 |

| This table shows representative HRMS data for a related triazole compound to illustrate the accuracy of the technique. google.com |

Fragmentation Pattern Analysis for Comprehensive Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For N-alkyl triazoles, common fragmentation pathways include the loss of the alkyl side chain and the cleavage of the triazole ring. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a butyl radical or smaller fragments from the alkyl chain, as well as fragments corresponding to the triazole ring itself. rsc.org The specific fragmentation pattern can help to confirm the substitution pattern on the triazole ring.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching and bending vibrations of the butyl group's CH₃ and CH₂ moieties. The triazole ring also exhibits characteristic vibrations, including C-H stretching, N=N stretching, and ring breathing modes. mdpi.comnih.gov The C-H stretching vibrations of the triazole ring are typically observed in the region of 3100-3150 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N=N and C=C stretching vibrations of the triazole ring are often strong in the Raman spectrum. researchgate.netnih.gov Analysis of the Raman spectrum can provide further confirmation of the triazole ring structure and its substitution. rsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (aliphatic) | 2850-3000 |

| C-H stretch (aromatic/triazole) | 3100-3150 |

| N=N stretch (triazole) | 1400-1500 |

| C=C stretch (triazole) | 1450-1520 |

| This table provides a general overview of expected vibrational frequencies for triazole-containing compounds. mdpi.comresearchgate.net |

Characteristic Absorption Bands and Vibrational Modes for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound and related derivatives. The vibrational modes are specific patterns of atomic motion within a molecule and can be categorized into stretching, bending, wagging, twisting, and rocking motions. libretexts.orgnumberanalytics.com

For the butyl group, characteristic vibrational modes are observed. The asymmetric and symmetric stretching vibrations of the CH2 groups typically appear in the regions of 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. esisresearch.org The scissoring vibration of the CH2 group is generally found around 1455 ± 55 cm⁻¹, while the wagging and twisting modes are expected near 1350 ± 85 cm⁻¹ and in the 1233-1239 cm⁻¹ range, respectively. esisresearch.org Rocking modes for the CH2 group are anticipated in the 895 ± 85 cm⁻¹ region. esisresearch.org

The triazole ring also exhibits distinct vibrational signatures. The C-H aromatic stretching vibrations are typically observed around 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching of the triazole ring, if present, gives a characteristic peak around 3126 cm⁻¹. researchgate.net The C=C aromatic stretching vibrations are found in the range of 1483-1529 cm⁻¹, and the -N=N- stretching is observed near 1543 cm⁻¹. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| CH₂ Asymmetric Stretch | 3000 ± 50 | esisresearch.org |

| CH₂ Symmetric Stretch | 2965 ± 30 | esisresearch.org |

| CH₂ Scissoring | 1455 ± 55 | esisresearch.org |

| CH₂ Wagging | 1350 ± 85 | esisresearch.org |

| CH₂ Twisting | 1233 - 1239 | esisresearch.org |

| CH₂ Rocking | 895 ± 85 | esisresearch.org |

| C-H Aromatic Stretch | 3032 - 3097 | researchgate.net |

| N-H Stretch (Triazole) | ~3126 | researchgate.net |

| C=C Aromatic Stretch | 1483 - 1529 | researchgate.net |

| -N=N- Stretch | ~1543 | researchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the solid-state structure and properties of triazole derivatives. nih.govrsc.org These non-covalent interactions dictate how molecules pack in a crystal lattice. wikipedia.orgnih.gov Hydrogen bonding is a directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. wikipedia.org

In triazole systems, hydrogen bonds can form between the N-H group of one molecule and a nitrogen atom of an adjacent molecule. rsc.orgwm.edu The presence and nature of these hydrogen bonding networks can be inferred from shifts in the vibrational frequencies of the involved functional groups. rsc.org For instance, the N-H stretching frequency can be red-shifted upon hydrogen bond formation.

In the solid state, 1,2,3-triazole molecules can exist in two tautomeric forms, 1H and 2H, which have distinct roles in the hydrogen bonding network. nih.gov The 1H-tautomer carries the acidic hydrogen on an outer nitrogen atom, while the 2H-tautomer has it on the middle nitrogen. nih.gov These different forms lead to varied hydrogen bonding patterns, influencing proton conductivity and other material properties. nih.gov The study of these networks is crucial for understanding the supramolecular architecture. mdpi.comcsbsju.edu

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org

Crystal Packing and Supramolecular Interactions

The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. wikipedia.org This packing is governed by a variety of intermolecular forces, including hydrogen bonds and van der Waals interactions. nih.govrsc.org The analysis of crystal packing in triazole derivatives has shown the formation of extended networks, such as chains and sheets, through hydrogen bonding. wm.edu For instance, N-H···N and N-H···S hydrogen bonds can create one-dimensional chains or two-dimensional sheets. wm.edu The study of these supramolecular assemblies is essential for crystal engineering, which aims to design materials with specific properties. wikipedia.org

Table 2: Crystallographic Data for a Representative Triazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

Note: Data is for a related triazole compound to illustrate typical parameters.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. technologynetworks.comwikipedia.org

Absorption and Emission Characteristics for Electronic Structure Probing

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one. azooptics.com For aromatic and heterocyclic compounds like this compound, these transitions are typically π→π* and n→π* transitions. The absorption spectrum provides insights into the electronic structure of the molecule. azooptics.com The photophysical properties, including fluorescence and phosphorescence, can also be investigated. mdpi.comclockss.orgmdpi.com The emission spectra reveal information about the excited states of the molecule. For instance, the emission of some triazole-containing compounds can be influenced by processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com The absorption spectra of N-substituted carbazoles with thienyl groups, for example, show characteristic bands of the carbazole (B46965) moiety, with broadening and shifts depending on the substitution pattern, indicating electronic perturbations. clockss.org

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that dictate the efficiency and dynamics of the light-emitting processes in fluorescent molecules. These properties are intrinsically linked to the molecular structure and the surrounding environment.

Research Findings:

Studies on 2-substituted 1,2,3-triazoles have shown that the nature of the substituent at the 2-position significantly influences their photophysical properties. For 2-alkyl-substituted 1,2,3-triazoles, which include this compound, the absorption maxima are typically observed in the ultraviolet region. mdpi.com

A study on a series of 2-substituted 1,2,3-triazoles revealed that compounds with alkyl groups at the 2-position of the triazole ring exhibit a distinct absorption peak. mdpi.com For instance, derivatives with various alkyl groups showed absorption maxima in the range of 224–234 nm. mdpi.com The corresponding emission spectra for these 2-alkyl-substituted triazoles were recorded in the range of 297–303 nm. mdpi.com

The fluorescence quantum yields for these 2-alkyl derivatives were generally found to be modest, typically below 10%. mdpi.com This suggests that non-radiative decay processes are significant in these particular systems. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. evidentscientific.comsigmaaldrich.comnih.gov While specific lifetime data for this compound is not extensively reported in the reviewed literature, it is inherently linked to the quantum yield and the radiative and non-radiative decay rates.

The relationship between quantum yield (Φ), fluorescence lifetime (τ), radiative rate constant (kᵣ), and non-radiative rate constant (kₙᵣ) is given by:

Φ = kᵣ / (kᵣ + kₙᵣ)

and

τ = 1 / (kᵣ + kₙᵣ)

From these equations, it is evident that a lower quantum yield, as observed for 2-alkyl-1,2,3-triazoles, corresponds to a higher contribution from non-radiative decay processes (kₙᵣ).

Interactive Data Table: Photophysical Properties of Representative 2-Alkyl-1,2,3-Triazoles

| Compound (Representative 2-Alkyl-1,2,3-Triazoles) | Absorption Max (λₐₑₛ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ, %) |

| 2-Alkyl-1,2,3-Triazole Derivative 1 | 224-234 | 297-303 | < 10 |

| 2-Alkyl-1,2,3-Triazole Derivative 2 | 224-234 | 297-303 | < 10 |

| 2-Alkyl-1,2,3-Triazole Derivative 3 | 224-234 | 297-303 | < 10 |

Data is based on findings for a series of 2-alkyl-substituted 1,2,3-triazoles as reported in methanol (B129727) solution. mdpi.com

It is important to note that the photophysical properties can be significantly tuned by introducing different substituents. For example, 2-aryl-substituted 1,2,3-triazoles have demonstrated much higher quantum yields, in some cases exceeding 60%, highlighting the potential for tailoring the emissive properties of the triazole core for specific material applications. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure this compound Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the three-dimensional structure of chiral molecules. ntu.edu.sgspectralysbiotech.comphotophysics.com CD measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformation of enantiopure compounds. ntu.edu.sguni-wuerzburg.de

Application to Advanced Materials:

While specific studies on the chiroptical properties of enantiopure this compound derivatives are not widely available in the current literature, the principles of CD spectroscopy are highly relevant for the characterization of such advanced materials. If a chiral center is introduced into the butyl group or if the triazole is part of a larger, inherently chiral molecular framework, the resulting enantiomers would be expected to exhibit distinct CD spectra.

The application of chiroptical spectroscopy to enantiopure this compound derivatives could be instrumental in:

Determining Absolute Configuration: CD spectroscopy, often in conjunction with theoretical calculations, can be used to assign the absolute configuration (R/S) of chiral centers. rsc.org

Conformational Analysis: The CD spectrum is sensitive to the conformational changes in a molecule. This can be used to study how the butyl chain or other substituents orient themselves in space and how this is influenced by the environment (e.g., solvent, temperature).

Studying Chiral Recognition: In the context of advanced materials, CD can be used to investigate the interactions between enantiopure this compound derivatives and other chiral molecules, which is crucial for the development of chiral sensors and separation materials.

Development of Chiroptical Switches: Chiral molecules that can change their conformation, and thus their CD signal, in response to an external stimulus (e.g., light, pH) are known as chiroptical switches. Enantiopure this compound derivatives could potentially be designed to function as such switches for applications in molecular electronics and smart materials. cardiff.ac.uk

The development of enantiopure this compound derivatives and the study of their chiroptical properties represent a promising area for future research in the field of advanced materials. The insights gained from such studies would be invaluable for the rational design of new materials with tailored chiroptical responses.

Computational and Theoretical Investigations of 2 Butyltriazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-butyltriazole at the electronic level. nih.govdnu.dp.uarsc.org Such methods can elucidate electronic structure, conformational preferences, and the aromatic nature of the triazole ring.

Electronic Structure Analysis (HOMO-LUMO Orbitals, Charge Distribution, Electrostatic Potential)

The electronic behavior of a molecule is governed by the distribution of its electrons. Key aspects of this include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and stability. nih.govirjweb.com

Charge Distribution and Electrostatic Potential: The three nitrogen atoms in the triazole ring create a significant dipole moment and lead to an uneven charge distribution. researchgate.net The nitrogen atoms are electronegative, drawing electron density and creating regions of negative electrostatic potential. These nucleophilic sites are susceptible to interactions with electrophiles. dnu.dp.ua Conversely, the hydrogen atoms on the triazole ring and the butyl chain would exhibit positive electrostatic potential. A Molecular Electrostatic Potential (MEP) map would visually represent these regions, highlighting the electron-rich (red) and electron-poor (blue) areas of the molecule.

Illustrative Electronic Properties of this compound (Theoretical)

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability; localized on the triazole ring. |

| LUMO Energy | ~ -0.5 to 0.5 eV | Indicates electron-accepting capability; localized on the triazole ring. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 to 8.0 eV | A larger gap suggests high kinetic stability and low chemical reactivity. nih.govirjweb.com |

| Dipole Moment | ~ 2.5 to 4.0 Debye | Arises from the asymmetrical arrangement of nitrogen atoms in the triazole ring, indicating a polar molecule. |

Note: These values are hypothetical and based on typical results for similar N-alkylated triazole derivatives calculated using DFT methods. Actual values would require specific computation.

Conformational Analysis and Identification of Energy Minima

Similar to the conformational analysis of n-butane, the butyl group itself will have different arrangements (e.g., anti and gauche conformers). The interaction between the butyl group and the triazole ring will lead to several energy minima. The most stable conformers (energy minima) would likely seek to minimize steric hindrance between the bulky butyl group and the triazole ring. rsc.org Low-temperature NMR spectroscopy combined with computational methods could be used to determine the energy barriers between different conformers. researchgate.netfrontiersin.org

Potential Low-Energy Conformers of this compound

| Conformer Description | Dihedral Angle (Ring-N-C1-C2) | Expected Relative Energy | Key Feature |

|---|---|---|---|

| Anti-periplanar | ~180° | Lowest (most stable) | Butyl chain extends away from the ring, minimizing steric clash. |

| Synclinal (Gauche) | ~±60° | Higher | Butyl chain is closer to the triazole ring, introducing some steric strain. |

| Eclipsed | 0°, ±120° | Highest (transition states) | Represents energy maxima during bond rotation, not stable conformers. |

Aromaticity Assessment and Electron Delocalization within the Triazole Ring

The 1,2,3-triazole ring is a five-membered heterocycle that is considered aromatic. sci-hub.se It contains a delocalized 6π-electron system, with each of the two carbon and three nitrogen atoms being sp² hybridized. researchgate.net This electron delocalization confers significant stability to the ring.

Computational methods can quantify the degree of aromaticity. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly used. A negative NICS value in the center of the ring is a strong indicator of aromatic character. Analysis of the bond lengths within the triazole ring would also provide evidence; in an aromatic system, the C-C, C-N, and N-N bond lengths are expected to be intermediate between typical single and double bonds. nih.gov This aromatic nature is a key feature influencing the molecule's electronic properties and its interactions with other molecules. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum calculations. nih.govmdpi.com For this compound, MD simulations are invaluable for understanding its behavior in a condensed phase, such as a solution.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. MD simulations can model these effects explicitly. nih.govnih.gov

In a non-polar solvent like hexane, intramolecular forces and steric effects would dominate. The conformational landscape would likely resemble that of the gas phase, with the anti-periplanar conformer being heavily favored.

In a polar protic solvent like water or methanol (B129727), the solvent molecules can act as hydrogen bond donors to the nitrogen atoms of the triazole ring. rsc.org These specific interactions can significantly stabilize the solute and influence its dynamics, possibly leading to a different preferred conformation compared to non-polar environments. rsc.org MD simulations allow for the analysis of the radial distribution functions around the triazole nitrogen atoms to quantify the extent and lifetime of these hydrogen bonds.

Intermolecular Interactions and Aggregation Behavior in Different Media

This compound can engage in several types of intermolecular interactions, which dictate its macroscopic properties and aggregation behavior.

Dipole-Dipole Interactions: The inherent polarity of the triazole ring leads to strong dipole-dipole interactions between molecules.

Van der Waals Forces: The non-polar butyl chain contributes through London dispersion forces. These hydrophobic interactions become particularly important for aggregation behavior. mdpi.com

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors from suitable donor molecules (like water or alcohols). rsc.orgconicet.gov.ar

π-π Stacking: The aromatic triazole rings of adjacent molecules can stack on top of each other, an interaction that can contribute to the stability of aggregates. researchgate.net

MD simulations can be used to study how these forces lead to aggregation. In an aqueous environment , it is expected that this compound molecules would aggregate to minimize the unfavorable contact between the hydrophobic butyl chains and water. This would likely result in micelle-like structures where the butyl "tails" form a non-polar core and the polar triazole "heads" remain exposed to the water. In non-polar solvents , aggregation would be less driven by the hydrophobic effect and more influenced by the dipole-dipole and π-π stacking interactions of the triazole rings. The analysis of molecular pairs and clusters in simulation trajectories can provide quantitative data on the nature and strength of these interactions. lsmu.lt

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic characteristics of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. frontiersin.orgresearchgate.net The process typically involves geometry optimization of the this compound molecule to find its most stable conformation, followed by the calculation of magnetic shielding tensors using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). msu.edu

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Various software packages, such as Gaussian and ADF, are equipped with modules specifically for these types of calculations. msu.eduscm.com The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)) is crucial for obtaining results that correlate well with experimental data. mdpi.com For this compound, computational predictions would provide valuable data for assigning the signals in its ¹H and ¹³C NMR spectra.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole-H | 7.8 - 8.2 | - |

| N-CH₂ | 4.2 - 4.5 | 50 - 55 |

| CH₂-CH₂ | 1.8 - 2.1 | 30 - 35 |

| CH₂-CH₃ | 1.3 - 1.6 | 18 - 22 |

| CH₃ | 0.9 - 1.1 | 12 - 15 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational predictions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can calculate these vibrational frequencies, which correspond to the stretching, bending, rocking, and twisting of chemical bonds. libretexts.org

The calculation begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). atomistica.online The resulting vibrational frequencies and their corresponding intensities can be directly compared with experimental IR and Raman spectra, aiding in the assignment of observed absorption bands to specific molecular motions. researchgate.net For a molecule like this compound, with 17 atoms, a total of 3N-6 = 45 normal modes of vibration are expected for a non-linear structure. libretexts.org

Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (Triazole) | 3100 - 3150 | Stretching of the C-H bond on the triazole ring. |

| C-H stretch (Butyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the butyl group. |

| C=N stretch | 1500 - 1550 | Stretching of the carbon-nitrogen double bonds within the triazole ring. |

| N-N stretch | 1200 - 1250 | Stretching of the nitrogen-nitrogen single bond in the triazole ring. |

| CH₂ bend | 1450 - 1470 | Scissoring and bending vibrations of the methylene (B1212753) groups. |

| C-N stretch | 1050 - 1100 | Stretching of the single bond between the butyl group and the nitrogen atom. |

Note: The data in this table is hypothetical and illustrates the expected regions for these vibrational modes based on computational calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the characterization of transient species like transition states and the determination of reaction pathways and kinetics. researchgate.net

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for understanding how a reaction proceeds. wikipedia.org Computational methods can locate and characterize these fleeting structures, which are often impossible to observe experimentally. mit.eduschrodinger.com The process involves searching the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. atomistica.online

Once a transition state is located, its structure provides insights into the bonding changes occurring during the reaction. For instance, in a hypothetical reaction involving this compound, such as an electrophilic substitution on the triazole ring, the transition state would reveal the partial formation of new bonds and the partial breaking of existing ones. mdpi.com By connecting the reactants, transition state, and products, the entire reaction pathway can be mapped out. rsc.org

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (Ea). savemyexams.com A lower energy barrier corresponds to a faster reaction rate. libretexts.org Computational chemistry can provide quantitative estimates of these energy barriers. researchgate.netlibretexts.org

By calculating the energies of the reactants, transition state(s), and products, a reaction energy profile can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. dergipark.org.tr For example, it can be determined whether a reaction is exothermic or endothermic and what the rate-determining step is in a multi-step reaction. dergipark.org.tr This information is crucial for predicting the feasibility and rate of a chemical process under different conditions.

Interactive Table 3: Hypothetical Calculated Energy Barriers for a Reaction of this compound

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

| Step 1 | Formation of an intermediate complex | 5 - 10 |

| Step 2 | Transition state to product | 15 - 25 |

| Overall Reaction | Reactant to Product | -10 (Exothermic) |

Note: The data in this table is hypothetical and illustrates the type of information that can be obtained from computational studies of reaction mechanisms.

Reactivity, Reaction Mechanisms, and Transformative Chemistry of 2 Butyltriazole

Electrophilic and Nucleophilic Reactions on the Triazole Ring and Butyl Substituent

The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of three nitrogen atoms and the substituent at the N-2 position. Both the triazole ring and the butyl group can participate in characteristic reactions. Due to the structural features, 1,2,3-triazoles can accommodate a range of electrophiles and nucleophiles around the core structure. rsc.orgresearchgate.net

Triazole Ring Reactivity: The 1,2,3-triazole ring in N-substituted derivatives is generally considered electron-deficient, which influences its susceptibility to attack. The carbon atoms of the ring (C-4 and C-5) are π-deficient, making them potential sites for nucleophilic attack, especially if activated by electron-withdrawing groups. nih.gov Conversely, the nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers that can react with electrophiles. nih.gov

In 2-substituted-1,2,3-triazoles like 2-butyltriazole, the N-1 and N-3 atoms are pyridine-like and are the primary sites for electrophilic attack, such as protonation or alkylation. However, further alkylation on an already N-substituted triazole is uncommon. Electrophilic substitution on the carbon atoms of the triazole ring, such as nitration or halogenation, is generally difficult without activating groups. However, activation can be achieved by converting the triazole to its N-oxide. For instance, 2-alkyl-1,2,3-triazole-1-oxides are activated at the C-5 position, allowing for the introduction of both electrophiles and nucleophiles prior to N-deoxygenation. scispace.com

Nucleophilic substitution of hydrogen at the C-4 or C-5 positions can occur under specific conditions, for example, by treatment of 2-aryl-1,2,3-triazole 1-oxides with powerful nucleophiles like pentafluorophenyllithium. researchgate.net

Butyl Substituent Reactivity: The n-butyl group attached to the N-2 position is a saturated alkyl chain. Its reactivity is primarily that of an alkane. It can undergo free-radical reactions, such as halogenation, typically initiated by UV light. However, such reactions are non-specific and can lead to a mixture of products along the butyl chain. The butyl group is generally inert to the reagents that typically react with the triazole ring. In the context of synthesis, the butyl group is often introduced via nucleophilic substitution, where butyl bromide or a similar alkyl halide reacts with the triazole anion. google.com

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are dictated by the lone pairs of electrons on the nitrogen atoms of the triazole ring. Unlike its 1H-1,2,3-triazole tautomer, this compound lacks an acidic N-H proton and therefore functions solely as a base.

The two available nitrogen atoms for protonation are at the N-1 and N-3 positions. Theoretical studies on the proton affinity of related 1,2,3-triazole tautomers suggest that the N-3 position is generally the most basic site. researchgate.net Protonation at N-3 of a 2-substituted-1,2,3-triazole would result in a stabilized cation where the positive charge is delocalized.

The basicity of the triazole ring is relatively weak. The equilibrium for the protonation of this compound can be represented as follows:

2-Bu-C₂H₂N₃ + H⁺ ⇌ [2-Bu-C₂H₃N₃]⁺

The equilibrium constant for this reaction, Kₐ for the conjugate acid, or the pKₐ of the conjugate acid ([2-Bu-C₂H₃N₃]⁺), is a measure of the triazole's basicity. While specific pKₐ values for this compound are not widely reported, the acidity of related compounds can provide context. For example, certain 5-hydroxy-1,2,3-triazoles exhibit significant acidity with pKₐ values in the range of 4.20 to 6.21. nih.govacs.org The protonation of N-acyltriazole intermediates is a critical step that initiates their denitrogenative ring cleavage, highlighting the importance of acid-base equilibria in the reactivity of these heterocycles. rsc.org

Metal Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the this compound ring possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with various metal ions. nih.gov The coordination chemistry of triazoles is extensive, with applications in the formation of metallosupramolecular structures and catalysis. rsc.org

Coordination Modes and Ligand Binding Affinity

This compound typically functions as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. whiterose.ac.uk The most common coordination mode for 1-alkyl and 2-alkyl-1,2,3-triazoles involves donation from the N-3 nitrogen atom. whiterose.ac.uk This is observed in the crystal structure of complexes like trans-[Fe(L)₄(H₂O)₂]²⁺ where L is a monodentate 1-substituted-1,2,3-triazole coordinating via N-3. whiterose.ac.uk

While monodentate coordination is most typical for simple ligands like this compound, more complex triazole-containing structures can act as bidentate or tridentate ligands, forming chelates. For instance, 2,6-di(1,2,3-triazol-2-yl)pyridine binds to iron(II) in a tridentate fashion. whiterose.ac.uk The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. referencecitationanalysis.com For this compound, the binding affinity will depend on the metal ion, the solvent, and the steric and electronic properties of the ligand. The butyl group, being electron-donating, can slightly enhance the basicity and thus the donor strength of the nitrogen atoms compared to an unsubstituted triazole.

Stability Constants and Thermodynamics of Complex Formation

Studies on related 1-alkyltriazole complexes have determined stability constants with a range of divalent metal ions. The values are influenced by factors such as the length of the alkyl chain, with increased hydrophobicity sometimes leading to higher stability constants. researchgate.net The order of stability of the metal complexes is dependent on the specific metal ion. For one system involving polymer inclusion membranes with 1-alkyltriazoles, the stability of the complexes was found to increase in the order: Ni(II) < Cu(II) < Co(II) < Cd(II) < Zn(II). researchgate.net

Data derived from a study on 1-alkyltriazole complexes in a polymer membrane system. researchgate.net

Thermodynamic studies of complexation reactions involving triazole ligands have shown them to be generally spontaneous and exothermic, as indicated by negative values for the Gibbs free energy (ΔG°) and enthalpy (ΔH°) of formation. researchgate.net

Oxidation and Reduction Chemistry of the Triazole System

The 1,2,3-triazole ring is known for its high degree of aromatic stabilization, which renders it relatively resistant to common oxidizing and reducing conditions. frontiersin.org This stability is a key feature that makes the triazole moiety a useful scaffold in various applications, including medicinal chemistry.

However, the ring is not entirely inert. Under forceful conditions or with specific reagents, both the ring and its substituents can undergo redox reactions. For example, the nitration of 2-methyltriazole to 2-methyl-4-nitrotriazole and subsequently to 2-methyl-4,5-dinitrotriazole demonstrates that electrophilic substitution, an oxidative process, is possible. scispace.com Furthermore, copper-catalyzed tandem multiple oxidative dehydrogenation can be used to synthesize 4-acyl-1,2,3-triazoles from aryl-alkyl ketones. rsc.org

Reduction reactions are more commonly performed on substituents attached to the triazole ring rather than on the ring itself. For example, a bromo substituent on a 2,4-disubstituted triazole can be removed via catalytic hydrogenation. organic-chemistry.org Ester groups on the triazole ring can also be selectively reduced. Studies have shown that the C(5) ester group of 1-substituted 1,2,3-triazole-4,5-diesters is more reactive towards reduction by sodium borohydride (B1222165) than the C(4) ester group. mdpi.com The butyl group on this compound is a saturated alkyl chain and is resistant to most common chemical reducing and oxidizing agents.

Ring-Opening and Ring-Closing Reactions Involving the Triazole Moiety

While the 1,2,3-triazole ring is generally stable, it can undergo ring-opening reactions under specific conditions, often involving the loss of a molecule of dinitrogen (N₂). These denitrogenative transformations are a significant aspect of triazole chemistry. rsc.org

These reactions are particularly well-studied for N-1-substituted-1,2,3-triazoles that bear an electron-withdrawing group, which facilitates the cleavage of the N1–N2 bond. rsc.org The process can be initiated by metal catalysis or by the action of Brønsted or Lewis acids. rsc.org A common strategy involves the in situ acylation or sulfonylation of an NH-1,2,3-triazole to generate a reactive intermediate that then undergoes ring cleavage. rsc.orgrsc.org

For N-2-substituted triazoles, such as this compound, these specific ring-opening pathways are less common as they lack the N-1 substituent required for these mechanisms. However, denitrogenative ring cleavage of N-2-acyltriazoles has been reported. rsc.org Thermal decomposition of 1,2,3-triazoles is also a form of ring-opening, which is presumed to proceed with the extrusion of N₂ gas at elevated temperatures. researchgate.net For example, some nitrophenyl-1,2,3-triazole derivatives begin to decompose at temperatures between 190°C and 260°C. optica.orgmdpi.com

Ring-closing reactions are the fundamental reactions used to synthesize the triazole ring itself, most notably the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. scielo.br The synthesis of N-2-substituted triazoles specifically can be challenging and often relies on the cyclization of precursors like bis-arylhydrazones in the presence of an oxidizing agent. scielo.br

Mechanistic Insights into Key Chemical Transformations and Functional Group Interconversions

The reactivity of this compound is fundamentally dictated by the electronic nature of the 1,2,3-triazole ring and the influence of the N-2 butyl substituent. The triazole ring is an aromatic heterocycle with a high degree of stability, yet it possesses reactive sites that can be exploited for chemical transformations. Mechanistic understanding of these transformations is crucial for the strategic design of synthetic pathways involving this compound and its derivatives.

A significant area of reactivity for N-substituted triazoles involves transformations of the triazole ring itself, particularly through denitrogenative processes. These reactions typically require activation of the triazole ring, often by introducing an electron-withdrawing group at one of the nitrogen atoms. While this compound itself is relatively stable, its derivatives can undergo ring-opening reactions, providing a pathway to various other nitrogen-containing heterocycles and functionalized open-chain compounds. nih.govrsc.orgrsc.org

One of the key mechanistic pathways involves the in situ generation of a more reactive N-acyl- or N-sulfonyl-1,2,3-triazole intermediate. rsc.orgrsc.org For instance, the reaction of an NH-1,2,3-triazole with an acyl halide leads to an N-acylated triazole. This N-acylation significantly alters the electronic properties of the triazole ring, making it susceptible to ring cleavage. The mechanism proceeds through the formation of a vinyl cation intermediate after the elimination of molecular nitrogen. This highly reactive intermediate can then undergo various subsequent reactions, such as cyclization or capture by a nucleophile, to afford a diverse range of products. nih.govrsc.org

A general representation of this denitrogenative ring-opening mechanism is depicted below:

Scheme 1: General Mechanism of Denitrogenative Ring Opening of N-Acyl-1,2,3-triazoles

In this process, the NH-triazole is first acylated, followed by acid- or heat-mediated ring opening and nitrogen elimination to form a reactive vinyl cation, which then leads to the final products.

Transformations can also be directed at the butyl substituent. While the C-H bonds of the butyl group are generally unreactive, they can be functionalized under specific conditions, for example, through radical reactions. However, the triazole ring itself is the more common site of reactivity.

Regioselective N-Alkylation

The synthesis of this compound itself provides mechanistic insights. The alkylation of an unsubstituted 1,2,3-triazole with an alkyl halide, such as butyl bromide, can potentially yield three different isomers: 1-butyl-, 2-butyl-, and 3-butyl-1,2,3-triazole. However, the distribution of these products is highly dependent on the reaction conditions. scielo.brresearchgate.net Studies on the alkylation of 4-phenyl-1,2,3-triazole have shown that the use of specific solvents and bases can favor the formation of the N-2 isomer. For example, using triethylamine (B128534) as a base in dimethylformamide (DMF) for the reaction with ethyl chloroacetate (B1199739) resulted in a 5:1 selectivity in favor of the N-2 substituted product. scielo.br The regioselectivity is often governed by a combination of electronic and steric factors. The N-2 position is generally less sterically hindered than the N-1 and N-3 positions, especially in substituted triazoles. scielo.br

Advanced methods for achieving high regioselectivity for N-2 alkylation include the use of directing groups or specific catalytic systems. For instance, the use of 4,5-dibromo-1,2,3-triazole as a starting material directs alkylation to the N-2 position due to steric hindrance from the bromine atoms. The bromo groups can subsequently be removed or transformed, providing a versatile route to 2,4- and 2,4,5-substituted triazoles. scielo.brorganic-chemistry.org

| Reaction | Reagents and Conditions | Major Product | Key Mechanistic Feature |

| N-Alkylation | 1,2,3-triazole, Butyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Butyl-1,2,3-triazole (often with isomers) | Nucleophilic substitution, regioselectivity influenced by sterics and electronics. organic-chemistry.org |

| Bromo-Directed N-Alkylation | 4-Bromo-NH-1,2,3-triazole, Butyl halide, K₂CO₃, DMF | 2-Butyl-4-bromo-1,2,3-triazole | Steric directing effect of the bromo substituent. organic-chemistry.org |

| Gold-Catalyzed Alkylation | NH-1,2,3-triazole, Butyl vinyl ether, Gold catalyst | 2-(1-Butoxyethyl)-1,2,3-triazole | Activation of the vinyl ether by the gold catalyst and hydrogen bonding. rsc.org |

Denitrogenative Transannulations

A particularly interesting class of reactions involving N-sulfonyl-1,2,3-triazoles is denitrogenative transannulation. In these reactions, the triazole ring is opened, and the resulting intermediate reacts with another unsaturated molecule to form a new heterocyclic ring. These transformations are typically catalyzed by transition metals like rhodium or nickel. nih.gov The mechanism involves the formation of a metallo-azavinylcarbene intermediate after the extrusion of nitrogen. This intermediate then undergoes cycloaddition with a reaction partner such as an alkyne or a nitrile to yield pyrroles or other heterocycles. nih.govthieme-connect.com While specific examples with this compound are not extensively documented, the general mechanism provides a framework for predicting its potential reactivity in such transformations if it were first converted to an N-sulfonyl derivative.

Table of Spectroscopic Data for N-Alkylated Triazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(2,2-Diethoxyethyl)-4-phenyl-1H-1,2,3-triazole | 7.87–7.81 (m, 3H), 7.48–7.36 (m, 3H), 4.81 (t, J = 5.5 Hz, 1H), 4.50 (d, J = 5.4 Hz, 2H), 3.84–3.80 (m, 2H), 3.59–3.54 (m, 2H), 1.19 (t, J = 7.0 Hz, 6H) | 147.67, 130.69, 128.87, 128.13, 157.73, 121.06, 101.02, 63.94, 53.98, 15.24 | nih.gov |

| 2-Nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane | 8.75 (s, 2H), 7.87 (d, J = 8.0 Hz, 4H), 7.34-7.48 (m, 6H), 6.66 (s, 4H) | 146.92, 130.68, 129.42, 128.62, 125.77, 122.59, 62.94 | mdpi.com |

| Phthalimide derivative with 1,2,3-triazole (8a) | C-H of triazole at 3164 cm⁻¹ (FT-IR) | Aromatic and aliphatic C-H at 2992–2864 cm⁻¹ (FT-IR) | nih.gov |

Applications of 2 Butyltriazole in Advanced Chemical Systems and Materials

Role in Catalysis

The triazole ring, with its multiple nitrogen atoms, is an effective coordinating moiety for a variety of metals, making its derivatives valuable in catalysis. The butyl group in 2-Butyltriazole modifies the ligand's steric and electronic environment, influencing the solubility, stability, and reactivity of the resulting catalysts.

As Ligands for Transition Metal Catalysts in Organic Transformations

The nitrogen-rich 1,2,3-triazole core is an excellent ligand for transition metals, finding use in a variety of organic reactions. uq.edu.aursc.org The presence of multiple nitrogen coordination sites allows these compounds to stabilize metal ions in various oxidation states. rsc.org Specifically, 1,2,3-triazoles can coordinate to metals through their nitrogen atoms or, after deprotonation, form powerful carbanionic donors. rsc.org

Research has demonstrated the utility of the 1,2,3-triazole ring as a bioisosteric substitute for the amide functional group in butyl-linker chains designed to target dopamine (B1211576) D3 receptors. nih.gov In a series of compounds synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the amide bond was replaced with a triazole ring. nih.gov Binding studies revealed that these butyltriazole-linked analogues retained high affinity for the receptor, with some showing affinities in the low nanomolar range. nih.gov The stability of the catalyst, often a copper(I) species, is crucial for the efficiency of such "click chemistry" reactions. Polytriazolyl ligands like tris(benzyltriazolylmethyl)amine (TBTA) are known to stabilize the copper(I) oxidation state, preventing the formation of inactive complexes and accelerating the reaction. nih.govmdpi.com